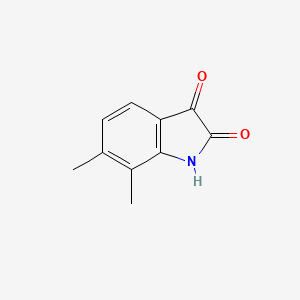
6,7-dimetil-1H-indol-2,3-diona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
6,7-Dimethyl-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mecanismo De Acción
Target of Action
6,7-Dimethyl-1H-indole-2,3-dione, like many indole derivatives, is believed to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with their targets in a variety of ways, leading to different biological outcomes.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with and influence various biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that 6,7-dimethyl-1H-indole-2,3-dione could have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
6,7-Dimethyl-1H-indole-2,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6,7-dimethyl-1H-indole-2,3-dione, have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . This interaction can lead to increased levels of neurotransmitters, thereby influencing mood and behavior. Additionally, 6,7-dimethyl-1H-indole-2,3-dione may interact with proteins involved in cell signaling pathways, further affecting cellular functions .
Cellular Effects
6,7-Dimethyl-1H-indole-2,3-dione has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . This suggests that 6,7-dimethyl-1H-indole-2,3-dione may have potential anticancer properties by affecting key cellular processes such as cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of 6,7-dimethyl-1H-indole-2,3-dione involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the inhibition of MAO enzymes by 6,7-dimethyl-1H-indole-2,3-dione can result in altered neurotransmitter levels . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-dimethyl-1H-indole-2,3-dione may change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, which can influence the overall effects of 6,7-dimethyl-1H-indole-2,3-dione over time.
Dosage Effects in Animal Models
The effects of 6,7-dimethyl-1H-indole-2,3-dione can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as neuroprotection or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . Therefore, it is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6,7-Dimethyl-1H-indole-2,3-dione is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolites may further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of 6,7-dimethyl-1H-indole-2,3-dione is crucial for elucidating its overall biological effects.
Transport and Distribution
The transport and distribution of 6,7-dimethyl-1H-indole-2,3-dione within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . For example, indole derivatives have been shown to cross the blood-brain barrier, suggesting that 6,7-dimethyl-1H-indole-2,3-dione may have central nervous system effects .
Subcellular Localization
The subcellular localization of 6,7-dimethyl-1H-indole-2,3-dione can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6,7-dimethylindole with an oxidizing agent to form the desired dione structure .
Industrial Production Methods
Industrial production methods for 6,7-dimethyl-1H-indole-2,3-dione are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order ketones, while reduction can produce alcohols .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dimethyl-1H-indole-2,3-dione: Another indole derivative with similar structural features.
6,7-Dimethylisatin: Often used interchangeably with 6,7-dimethyl-1H-indole-2,3-dione due to its identical structure
Uniqueness
6,7-Dimethyl-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
6,7-dimethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRLEGBOODEAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365245 | |
| Record name | 6,7-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20205-43-0 | |
| Record name | 6,7-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


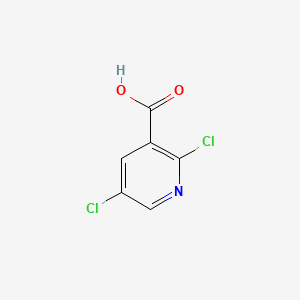
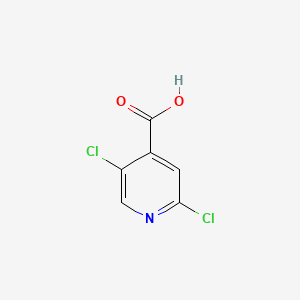
![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)

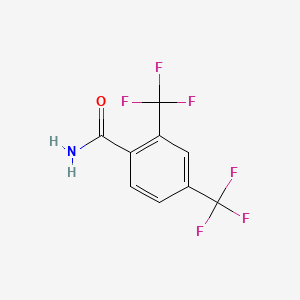
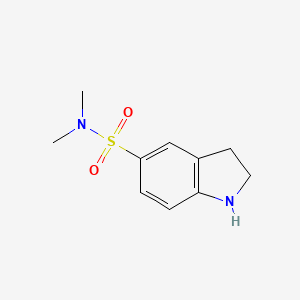
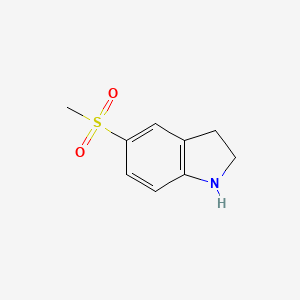
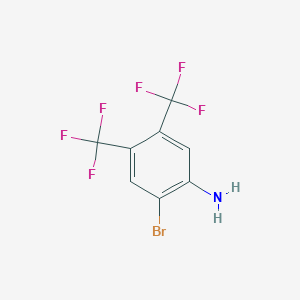
![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B1301076.png)
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)
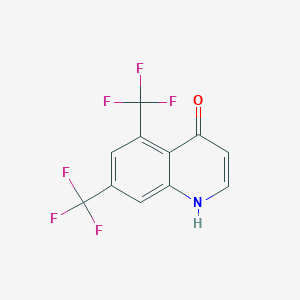
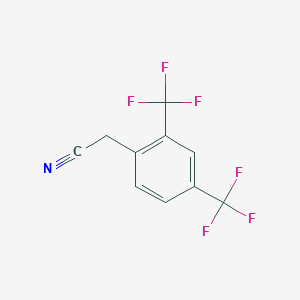
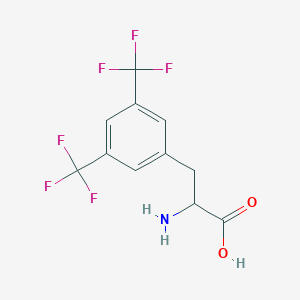
![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B1301084.png)
